![molecular formula C19H20N2S B2481784 2-(ethylthio)-1,5-di-p-tolyl-1H-imidazole CAS No. 1207038-63-8](/img/structure/B2481784.png)
2-(ethylthio)-1,5-di-p-tolyl-1H-imidazole
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Overview
Description
2-(ethylthio)-1,5-di-p-tolyl-1H-imidazole is a chemical compound that belongs to the class of imidazole derivatives. It has been extensively studied for its potential applications in various scientific fields.
Scientific Research Applications
Covalent Organic Frameworks (COFs) with Hierarchical Porosity
- Application : The porosity and framework structures of COFs make them versatile for various applications:
- Gas Storage : COFs can store gases efficiently .
- Separation : Their porous nature allows selective separation of molecules .
- Sensing : COFs can be used in chemical sensing applications .
- Catalysis : COFs serve as catalysts for chemical reactions .
- Proton Conduction : They conduct protons, relevant for fuel cells and electrolytes .
- Drug Delivery : COFs can encapsulate and release drugs .
- Energy Storage : COFs contribute to energy storage devices .
- Optoelectronic Devices : Their properties are useful in optoelectronics .
Visible Light-Induced Reactivity
- Application : Investigating the decomposition of related sulfur compounds (such as 2-chloroethyl ethyl sulfide) under visible light conditions can lead to insights for environmental and chemical processes .
2-(Ethylthio)ethanol
Mechanism of Action
Target of Action
Similar compounds, such as 2-ethylthio-4-methylaminoquinazoline derivatives, have been found to target the cytochrome bc1 complex in mycobacterium tuberculosis
Mode of Action
Compounds with similar structures, such as sethoxydim, inhibit lipid formation by inhibiting acetyl-coa carboxylase (accase), the enzyme catalyzing the first step in de novo fatty acid synthesis . This inhibition presumably blocks the production of phospholipids, which are essential components of cell membranes .
Biochemical Pathways
Based on the mode of action of similar compounds, it can be inferred that it may affect the fatty acid synthesis pathway
Pharmacokinetics
Similar compounds like sethoxydim are rapidly absorbed by both roots and foliage and are generally rainfast by 1 hr after application . Sethoxydim is systemic and is translocated via both xylem and phloem (primarily) to meristematic regions of roots, rhizomes, and shoots where it accumulates . Translocation is relatively slow .
Result of Action
Similar compounds like sethoxydim cause cessation of growth within 2-3 days after application . Growing tissue in the nodes and buds become necrotic, young leaves are first affected and turn yellow (within 1-3 weeks) and then brown, depending on growing conditions and crop competition .
Action Environment
The action of 2-(Ethylthio)-1,5-di-p-tolyl-1H-imidazole may be influenced by various environmental factors. For instance, rainfall within 1 hour after application may reduce the efficacy of similar compounds like sethoxydim . If treated grasses are stressed (lack of moisture, flooding, prolonged cool temperatures) control will be delayed or reduced . Since there is no residual activity, a second application and/or cultivation may be necessary to control a new flush of weeds .
properties
IUPAC Name |
2-ethylsulfanyl-1,5-bis(4-methylphenyl)imidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2S/c1-4-22-19-20-13-18(16-9-5-14(2)6-10-16)21(19)17-11-7-15(3)8-12-17/h5-13H,4H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFFJMQCLRKMJFO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NC=C(N1C2=CC=C(C=C2)C)C3=CC=C(C=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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